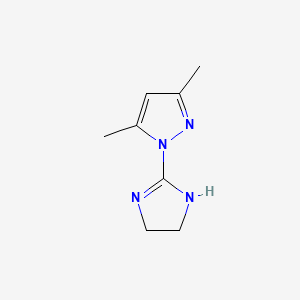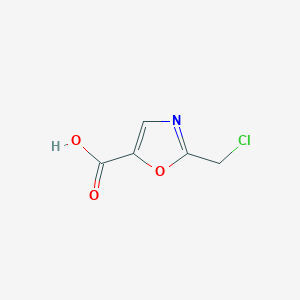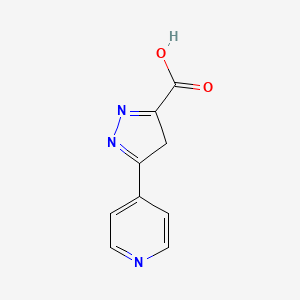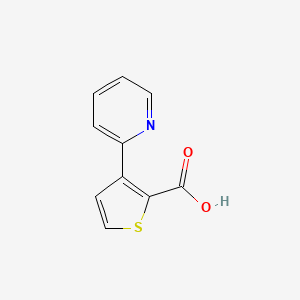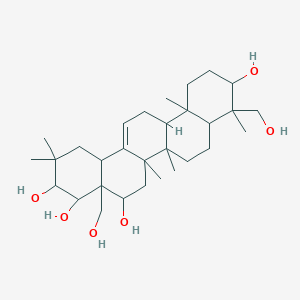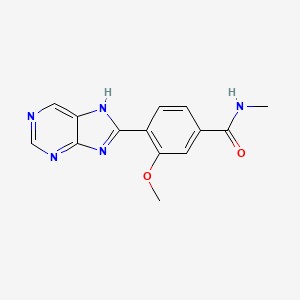
3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-N-methyl-4-(7H-purin-8-yl)benzamide is a chemical compound with a complex structure that includes a benzamide group, a methoxy group, and a purine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with methylamine under appropriate conditions to form 3-methoxy-N-methylbenzamide.
Introduction of the Purine Moiety: The purine derivative can be introduced through a nucleophilic substitution reaction, where the benzamide core reacts with a suitable purine derivative, such as 8-bromopurine, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
3-Methoxy-N-methyl-4-(7H-purin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The benzamide group can be reduced to an amine under reducing conditions.
Substitution: The purine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are often used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxy-N-methyl-4-(7H-purin-8-yl)benzamide.
Reduction: Formation of 3-methoxy-N-methyl-4-(7H-purin-8-yl)aniline.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
3-Methoxy-N-methyl-4-(7H-purin-8-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzamide involves its interaction with specific molecular targets. The purine moiety allows it to bind to purine receptors or enzymes that recognize purine derivatives. This binding can modulate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3-Methoxy-N-methylbenzamide: Lacks the purine moiety, making it less versatile in biological applications.
4-(7H-Purin-8-yl)benzamide: Lacks the methoxy group, which may affect its chemical reactivity and biological interactions.
3-Hydroxy-N-methyl-4-(7H-purin-8-yl)benzamide: An oxidized derivative with different chemical properties.
Uniqueness
3-Methoxy-N-methyl-4-(7H-purin-8-yl)benzamide is unique due to the presence of both the methoxy group and the purine moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler analogs.
属性
CAS 编号 |
89469-11-4 |
|---|---|
分子式 |
C14H13N5O2 |
分子量 |
283.29 g/mol |
IUPAC 名称 |
3-methoxy-N-methyl-4-(7H-purin-8-yl)benzamide |
InChI |
InChI=1S/C14H13N5O2/c1-15-14(20)8-3-4-9(11(5-8)21-2)12-18-10-6-16-7-17-13(10)19-12/h3-7H,1-2H3,(H,15,20)(H,16,17,18,19) |
InChI 键 |
CETLACMCPUUJJF-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC(=C(C=C1)C2=NC3=NC=NC=C3N2)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
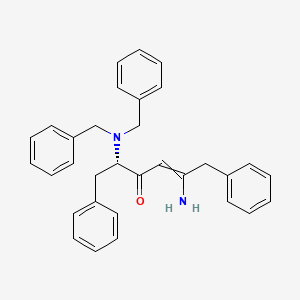
![2-amino-8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B8772998.png)
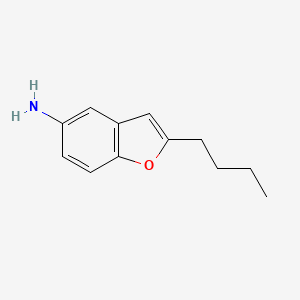
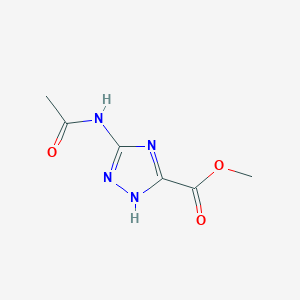
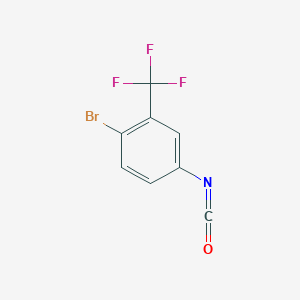
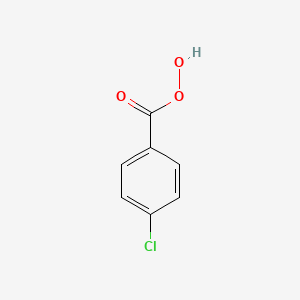
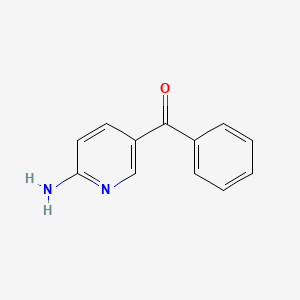
![Ethyl 4-[(3-methylbut-2-en-1-yl)oxy]benzoate](/img/structure/B8773028.png)
